molecular formula C11H16ClNO2 B594143 3-Methoxymethcathinone (hydrochloride) CAS No. 1435933-70-2

3-Methoxymethcathinone (hydrochloride)

Cat. No.: B594143
CAS No.: 1435933-70-2
M. Wt: 229.704
InChI Key: GYWCNBATYQYWMK-UHFFFAOYSA-N
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Description

3-Methoxymethcathinone (hydrochloride) is a synthetic cathinone, a class of psychoactive substances that are structurally similar to amphetamines. It is a positional isomer of methedrone, with the methoxy group located at the 3-position on the phenyl ring rather than the 4-position. This compound is known for its stimulant properties and has been identified as an adulterant in various recreational drugs .

Scientific Research Applications

3-Methoxymethcathinone (hydrochloride) has several scientific research applications:

Safety and Hazards

3-Methoxymethcathinone (hydrochloride) may be harmful if swallowed and may cause drowsiness or dizziness . It is not intended for human or veterinary use .

Mechanism of Action

3-Methoxymethcathinone (hydrochloride), also known as 1-(3-methoxyphenyl)-2-(methylamino)propan-1-one;hydrochloride, is a psychoactive compound . Here is an overview of its mechanism of action:

Target of Action

The primary target of 3-Methoxymethcathinone (hydrochloride) is the monoamine transporter . This transporter plays a crucial role in regulating the concentrations of monoamines, which are neurotransmitters that include dopamine, norepinephrine, and serotonin.

Mode of Action

3-Methoxymethcathinone (hydrochloride) acts as a substrate for the monoamine transporter . It potently inhibits the uptake of norepinephrine and displays more pronounced dopaminergic activity relative to serotonergic activity . This means that it increases the concentration of these neurotransmitters in the synaptic cleft, leading to increased neurotransmission.

Biochemical Pathways

It is known that the compound’s action on the monoamine transporter can affect multiple pathways involving dopamine, norepinephrine, and serotonin .

Pharmacokinetics

Factors such as route of administration, dose, and individual metabolism can influence these properties .

Action Environment

The action, efficacy, and stability of 3-Methoxymethcathinone (hydrochloride) can be influenced by various environmental factors. These can include the presence of other substances, the individual’s physiological state, and genetic factors. For example, the presence of certain enzymes can affect the metabolism of the compound, thereby influencing its potency and duration of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxymethcathinone (hydrochloride) typically involves the following steps:

    Starting Material: The synthesis begins with 3-methoxybenzaldehyde.

    Formation of Intermediate: The aldehyde group is converted to a ketone through a Grignard reaction with methylmagnesium bromide, forming 1-(3-methoxyphenyl)-2-propanone.

    Amination: The ketone is then subjected to reductive amination with methylamine, yielding 1-(3-methoxyphenyl)-2-(methylamino)propan-1-one.

    Hydrochloride Salt Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of 3-Methoxymethcathinone (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

3-Methoxymethcathinone (hydrochloride) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

3-Methoxymethcathinone (hydrochloride) is similar to other synthetic cathinones such as:

    Methedrone (4-Methoxymethcathinone): Differing only in the position of the methoxy group.

    3-Methylmethcathinone: Similar structure but with a methyl group instead of a methoxy group.

    3-Chloromethcathinone: Contains a chlorine atom instead of a methoxy group.

Uniqueness

The unique positioning of the methoxy group at the 3-position in 3-Methoxymethcathinone (hydrochloride) results in distinct pharmacological properties compared to its isomers and analogs. This positional isomerism can lead to variations in potency, duration of action, and side effects .

Properties

IUPAC Name

1-(3-methoxyphenyl)-2-(methylamino)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-8(12-2)11(13)9-5-4-6-10(7-9)14-3;/h4-8,12H,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYWCNBATYQYWMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC(=CC=C1)OC)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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